molecular formula C18H25N5O3 B11030573 N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11030573
M. Wt: 359.4 g/mol
InChI Key: BPCTZCIBIXDNJC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a piperazine ring, and a tetrahydropyrimidinone structure, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Tetrahydropyrimidinone Core: This step often starts with the condensation of urea with an appropriate diketone under acidic or basic conditions to form the tetrahydropyrimidinone ring.

    Introduction of the Piperazine Group: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the tetrahydropyrimidinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidinone ring can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide
  • **this compound analogs with different substituents on the piperazine ring
  • **Compounds with similar tetrahydropyrimidinone cores but different aromatic groups

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetamide

InChI

InChI=1S/C18H25N5O3/c1-22-7-9-23(10-8-22)18-19-12-13(17(25)21-18)11-16(24)20-14-3-5-15(26-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,20,24)(H,19,21,25)

InChI Key

BPCTZCIBIXDNJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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